molecular formula C24H24FNO2 B562041 Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 CAS No. 1217853-98-9

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3

Cat. No.: B562041
CAS No.: 1217853-98-9
M. Wt: 380.436
InChI Key: LWZWKAWTHAMCLH-LTEZOHICSA-N
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Description

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 is a complex organic compound characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as nucleophiles like hydroxide ions (OH-) or amines.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl (2R)-3-(dibenzylamino)-2-fluoro(1,2,3-13C3)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2/t23-/m1/s1/i18+1,23+1,24+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZWKAWTHAMCLH-LTEZOHICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[13CH2][13C@H]([13C](=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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